The quinazolin-4-one core emerged as a significant heterocyclic system following Gabriel's 1903 synthesis of quinazoline via oxidation of 3,4-dihydroquinazoline [10]. This bicyclic scaffold—a fusion of pyrimidine and benzene rings—underwent extensive exploration in the mid-20th century, culminating in the development of sedative-hypnotic agents like methaqualone (2-methyl-3-ortho-tolylquinazolin-4-one). Contemporary drug discovery has leveraged this framework for targeted therapies, exemplified by FDA-approved EGFR inhibitors erlotinib and gefitinib, which feature the 4(3H)-quinazolinone pharmacophore as a critical ATP-binding domain recognition element [1] [2]. The structural versatility of this scaffold is evidenced by over 300,000 quinazoline-containing compounds in scientific databases, with nearly 40,000 exhibiting confirmed bioactivity [4].
Halogenation, particularly at the C2 position, profoundly alters the physicochemical and pharmacological behavior of quinazolin-4-ones. The 2-chloro group exerts dual electronic and steric effects:
Table 1: Impact of 2-Substituents on Quinazolin-4-one Properties
Substituent | Electronegativity | Hydrogen-Bonding Capacity | Steric Demand (Å) |
---|---|---|---|
Chlorine | 3.16 | Weak acceptor | 1.75 |
Fluorine | 3.98 | Non-acceptor | 1.47 |
Bromine | 2.96 | Non-acceptor | 1.85 |
Methyl | 2.55 | Non-acceptor | 2.00 |
The 2-chloro derivative exhibits distinct pharmacological advantages over other halogenated quinazolinones:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0